molecular formula C10H8O3 B076322 3,4-Methylenedioxycinnamaldehyde CAS No. 14756-00-4

3,4-Methylenedioxycinnamaldehyde

Cat. No. B076322
CAS RN: 14756-00-4
M. Wt: 176.17 g/mol
InChI Key: HZUFMSJUNLSDSZ-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Methylenedioxycinnamaldehyde (MDCA) is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. It is widely used in scientific research due to its unique properties, such as its ability to act as a potent antioxidant and anti-inflammatory agent.

Scientific Research Applications

Synthesis and Industrial Applications

3,4-Methylenedioxycinnamaldehyde, also known as heliotropine, is extensively utilized in the fragrance and pharmaceutical industries. Its synthesis via Oppenauer's oxidation of piperonyl alcohol using both homogeneous and heterogeneous catalysts has been explored, demonstrating high activity and selectivity under specific conditions (Borzatta et al., 2009). This process underlines its importance in industrial applications.

Synthesis Improvement

Significant advancements have been made in synthesizing 3,4-methylenedioxy phenylpropenoic acid, a derivative of 3,4-methylenedioxycinnamaldehyde. The improved method not only aligns with industrial production standards but also reduces environmental pollution, emphasizing the substance's industrial and ecological significance (He Xiao-ying, 2004).

Synthesis of Derivatives for Medicinal Applications

Research has been conducted on synthesizing novel derivatives of 3,4-methylenedioxyde-6-X-benzaldehyde-thiosemicarbazones, demonstrating promising leishmanicidal effects. This illustrates the potential of 3,4-Methylenedioxycinnamaldehyde derivatives in developing new drugs for treating diseases like leishmaniasis (J. L. R. de Melos et al., 2015).

properties

CAS RN

14756-00-4

Product Name

3,4-Methylenedioxycinnamaldehyde

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)prop-2-enal

InChI

InChI=1S/C10H8O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1-6H,7H2/b2-1+

InChI Key

HZUFMSJUNLSDSZ-UPHRSURJSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C=O

SMILES

C1OC2=C(O1)C=C(C=C2)C=CC=O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC=O

melting_point

84-85°C

Other CAS RN

14756-00-4

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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